molecular formula C16H18N2 B12538405 4,4'-(2-Ethenyl-1,3-phenylene)dibutanenitrile CAS No. 820964-92-9

4,4'-(2-Ethenyl-1,3-phenylene)dibutanenitrile

Cat. No.: B12538405
CAS No.: 820964-92-9
M. Wt: 238.33 g/mol
InChI Key: HSPQRQLLAZGLKR-UHFFFAOYSA-N
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Description

4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is an organic compound characterized by the presence of two butanenitrile groups attached to a phenylene ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile typically involves the reaction of 2-ethenyl-1,3-phenylenediamine with butanenitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the formation of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile. The product is subsequently purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of the nitrile groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

820964-92-9

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

4-[3-(3-cyanopropyl)-2-ethenylphenyl]butanenitrile

InChI

InChI=1S/C16H18N2/c1-2-16-14(8-3-5-12-17)10-7-11-15(16)9-4-6-13-18/h2,7,10-11H,1,3-6,8-9H2

InChI Key

HSPQRQLLAZGLKR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC=C1CCCC#N)CCCC#N

Origin of Product

United States

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